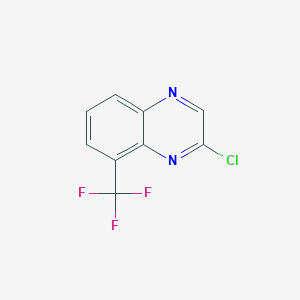

2-Chloro-8-(trifluoromethyl)quinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4ClF3N2 |

|---|---|

Molecular Weight |

232.59 g/mol |

IUPAC Name |

2-chloro-8-(trifluoromethyl)quinoxaline |

InChI |

InChI=1S/C9H4ClF3N2/c10-7-4-14-6-3-1-2-5(8(6)15-7)9(11,12)13/h1-4H |

InChI Key |

LLWYWWYPZWENOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC(=N2)Cl)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Chloro 8 Trifluoromethyl Quinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the quinoxaline (B1680401) ring is activated towards nucleophilic aromatic substitution (SNAr). This activation is a consequence of the electron-withdrawing nature of the quinoxaline's nitrogen atoms and is further intensified by the trifluoromethyl group.

Amine Nucleophiles (e.g., Piperazines, Arylamines)

The reaction of 2-chloro-8-(trifluoromethyl)quinoxaline with various amine nucleophiles is a well-established method for introducing nitrogen-containing moieties. Piperazine and its derivatives, for instance, are frequently used to synthesize compounds with potential biological activity. nih.govmdpi.com The general reaction involves the displacement of the C-2 chloro group by the amine, typically in the presence of a base and a suitable solvent. nih.gov

The use of N-Boc-piperazine has been shown to be effective, often leading to higher yields and fewer side products compared to reactions with unprotected piperazine. nih.gov This approach simplifies the purification of the resulting Boc-protected derivatives. nih.gov The reaction conditions, including the choice of solvent (e.g., THF) and base (e.g., triethylamine), can be optimized to further enhance the yields of the desired amino-substituted quinoxalines. nih.gov

Similarly, arylamines can serve as effective nucleophiles in SNAr reactions with chloroquinoxalines. nih.gov These reactions, often facilitated by a base like potassium carbonate, lead to the formation of 2-arylaminoquinoxaline derivatives. nih.gov The general principle of nucleophilic attack by the amine on the electron-deficient C-2 position, followed by the expulsion of the chloride ion, drives these transformations.

Oxygen and Sulfur Nucleophiles

Beyond amine nucleophiles, oxygen- and sulfur-based nucleophiles can also displace the C-2 chloro substituent. For example, the reaction of 2-chloro-3-methylquinoxaline (B189447) with p-hydroxybenzaldehyde in the presence of anhydrous potassium carbonate in acetonitrile (B52724) has been reported to yield the corresponding phenoxy-ether linked quinoxaline. mdpi.com This demonstrates the feasibility of forming C-O bonds via SNAr reactions. Similarly, reactions with alkoxides are also described in the literature. researchgate.net

While specific examples involving this compound with sulfur nucleophiles are less commonly detailed, the general reactivity of chloroquinoxalines suggests that thiols and other sulfur nucleophiles can participate in analogous SNAr reactions to furnish 2-thioether-substituted quinoxalines.

Electronic Influence of the Trifluoromethyl Group on Quinoxaline Reactivity

The trifluoromethyl (-CF3) group is a powerful modulator of electronic properties within a molecule, significantly impacting the reactivity of the quinoxaline scaffold.

Electron-Withdrawing Effects and Their Impact on Electrophilic/Nucleophilic Sites

The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through its strong inductive effect. nih.govnih.gov When attached to the quinoxaline ring at the C-8 position, it profoundly enhances the electrophilic character of the heterocyclic system. mdpi.com This electron-withdrawing nature further activates the C-2 and C-3 positions of the quinoxaline ring towards nucleophilic attack. mdpi.com

The heightened electrophilicity of the quinoxaline core, a result of the combined electron-withdrawing effects of the ring nitrogens and the -CF3 group, facilitates SNAr reactions at the C-2 chloro position. mdpi.com This increased reactivity allows for substitutions with a broader range of nucleophiles under milder conditions than might be required for less activated systems. The electron deficiency created by the -CF3 group stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction, thereby lowering the activation energy of the substitution process.

Modulation of Aromaticity and Reactivity Profiles

Research on trifluoromethyl-substituted superelectrophiles has shown that the -CF3 group can lead to significant charge delocalization into an attached phenyl group. nih.gov While the quinoxaline system is a heterocycle, similar principles of charge delocalization apply. This modulation of the electronic distribution can influence not only the primary site of reactivity but also the potential for secondary reactions or rearrangements.

Functionalization and Derivatization Strategies

The reactivity of this compound provides a platform for a variety of functionalization and derivatization strategies beyond simple SNAr reactions. The presence of the chloro group at an activated position makes it a suitable handle for various cross-coupling reactions.

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. nih.gov While the specific application to this compound is not extensively documented in the provided context, the general utility of this methodology for coupling amines with aryl halides is well-established and represents a viable strategy for derivatization. nih.gov

Furthermore, the quinoxaline nucleus itself can be subject to other transformations. For example, the synthesis of quinoxaline derivatives through the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds is a classic and versatile method. nih.govnih.gov While this is a synthetic route to the core structure rather than a derivatization of the pre-formed this compound, it highlights the broader chemical space accessible for this class of compounds.

The following table provides a summary of representative reactions and the types of products that can be obtained from this compound and related structures.

| Reactant | Nucleophile/Reagent | Reaction Type | Product Type |

| This compound | Piperazine | SNAr | 2-(Piperazin-1-yl)-8-(trifluoromethyl)quinoxaline |

| This compound | Arylamine | SNAr | 2-(Arylamino)-8-(trifluoromethyl)quinoxaline |

| This compound | Phenol/Alkoxide | SNAr | 2-Phenoxy/Alkoxy-8-(trifluoromethyl)quinoxaline |

| This compound | Thiol | SNAr | 2-(Thioether)-8-(trifluoromethyl)quinoxaline |

Introduction of Additional Halogens or Other Electron-Withdrawing Groups

The introduction of further electron-withdrawing groups, including additional halogens, onto the this compound core is a key strategy for modulating its chemical and pharmacological properties. The presence of such groups can enhance the molecule's electrophilicity and facilitate certain biological mechanisms.

Research on related quinoxaline structures demonstrates that the presence of electron-withdrawing substituents activates the quinoxaline ring for nucleophilic substitution. nih.govnih.gov For instance, in quinoxaline 1,4-dioxides, the introduction of a halogen atom can increase antibacterial activity. nih.gov The synthesis of these multi-substituted quinoxalines often starts from appropriately substituted precursors rather than by direct modification of an existing quinoxaline. For example, the Beirut reaction, involving the condensation of substituted benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds, is a common method to produce quinoxaline 1,4-dioxides with various substituents, including halogens. nih.gov

A general pathway to synthesize 2-chloro-3-(trifluoromethyl)quinoxalines involves the treatment of 3-(trifluoromethyl)quinoxalin-2(1H)-one with reagents like phosphorus oxychloride to introduce the chlorine at the C-2 position. This precursor-based approach allows for the planned incorporation of various substituents on the benzo ring.

Table 1: Examples of Reagents for Halogen Introduction on Quinoxaline Precursors

| Reagent | Purpose | Reference |

| Phosphorus oxychloride (POCl₃) | Converts quinoxalin-2-ones to 2-chloroquinoxalines. | |

| N-Bromosuccinimide (NBS) | Bromination of activated aromatic rings. | |

| N-Chlorosuccinimide (NCS) | Chlorination of activated aromatic rings. | |

| Selenium dioxide (SeO₂) | Oxidation of acetophenones to arylglyoxals for quinoxaline synthesis. |

The trifluoromethyl group is recognized as a privileged structural element in medicinal chemistry due to its effects on lipophilicity, metabolic stability, and binding affinity. nih.gov Its presence, combined with halogens, on the quinoxaline scaffold is a recurring theme in the development of new bioactive agents. nih.govwikipedia.org

Formation of Fused Heterocyclic Systems (e.g., Triazoloquinoxalines)

The this compound core is an excellent starting material for the synthesis of fused heterocyclic systems, most notably triazoloquinoxalines. The reactivity of the C-2 chlorine atom is central to these transformations. The general strategy involves a two-step sequence: first, the substitution of the chlorine atom with a hydrazine (B178648) moiety, followed by cyclization with a suitable one-carbon synthon to form the triazole ring.

For example, 2-chloro-3-hydrazinoquinoxaline can be reacted with triethyl orthoformate to form the fused nih.govalevelchemistry.co.ukillinois.edutriazolo[4,3-a]quinoxaline ring system. alevelchemistry.co.uk This classic approach highlights the sequential nature of building the fused heterocycle.

Reaction Scheme: General Synthesis of nih.govalevelchemistry.co.ukillinois.eduTriazolo[4,3-a]quinoxalines

2-Chloroquinoxaline (B48734) reacts with hydrazine hydrate. Step 2: The resulting 2-hydrazinoquinoxaline (B1584267) reacts with an orthoester or aldehyde to cyclize into the triazoloquinoxaline." src="httpshttps://i.imgur.com/example-reaction-scheme.png"/>

This is a generalized scheme; specific reagents and conditions would be adapted for the 8-(trifluoromethyl) substrate.

More advanced, one-pot methods have also been developed. An efficient approach to nih.govalevelchemistry.co.uklibretexts.orgtriazolo[1,5-a]quinoxalines starts from 1-azido-2-isocyanoarenes, which undergo cyclization with terminal acetylenes. researchgate.net Another method involves the oxidative cyclization of arenecarbaldehyde quinoxalin-2-yl-hydrazones using reagents like iodobenzene (B50100) diacetate under solvent-free conditions to yield 1-aryl- nih.govalevelchemistry.co.ukillinois.edutriazolo[4,3-a]quinoxalines. illinois.edu

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki Coupling)

The chlorine atom at the C-2 position of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. alevelchemistry.co.ukillinois.edulibretexts.org The Suzuki-Miyaura coupling, in particular, is a widely used method for this purpose. iaea.orgrsc.org

This reaction typically involves the coupling of the chloroquinoxaline with an aryl or vinyl boronic acid (or its ester derivative) in the presence of a palladium catalyst and a base. iaea.orgrsc.orgnih.govacs.org The electronic properties of the quinoxaline ring, influenced by the trifluoromethyl group, can affect the efficiency of the coupling reaction. Studies on 2,6-dichloroquinoxaline (B50164) have shown that the chlorine at the C-2 position is generally more reactive towards Suzuki coupling than the chlorine at C-6, allowing for regioselective functionalization. iaea.org This suggests that the C-2 chlorine in this compound would be the primary site of reaction.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloroquinoxalines

| Component | Example | Purpose | Reference |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes the cross-coupling cycle. | iaea.org |

| Base | Potassium Phosphate (K₃PO₄), Potassium Carbonate (K₂CO₃) | Activates the boronic acid. | iaea.org |

| Solvent | Tetrahydrofuran (THF), 1,4-Dioxane | Solubilizes reactants and facilitates the reaction. | iaea.org |

| Boronic Acid | Phenylboronic acid, Thienylboronic acid | Provides the new carbon-based substituent. | iaea.org |

Other carbon-carbon bond-forming reactions, such as the Heck reaction, have also been applied to chloroquinoxaline systems, demonstrating the versatility of this scaffold in constructing complex molecular architectures. researchgate.net These methods allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-2 position, significantly diversifying the available derivatives.

Oxidation Reactions (e.g., N-Oxidation)

The nitrogen atoms of the pyrazine (B50134) ring in this compound can be oxidized to form N-oxides. The resulting quinoxaline 1,4-di-N-oxides (QdNOs) often exhibit enhanced and distinct biological activities compared to their non-oxidized parent compounds. nih.govacs.org

The oxidation is typically achieved using strong oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The Beirut reaction provides an alternative route, directly yielding quinoxaline 1,4-dioxides from the condensation of a benzofuroxan (B160326) with a β-dicarbonyl compound. nih.gov The presence of the electron-withdrawing trifluoromethyl and chloro groups can influence the susceptibility of the nitrogen atoms to oxidation.

The N-oxide functional groups are not merely passive additions; they are crucial for the mechanism of action of many bioactive quinoxalines. nih.govacs.org They can be bioreduced in hypoxic (low oxygen) environments, a process that generates reactive nitrogen species and free radicals capable of damaging cellular components like DNA. nih.govacs.org The efficiency of this bioreduction is often enhanced by the presence of electron-withdrawing groups on the quinoxaline ring. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways.

For nucleophilic substitution reactions , the mechanism proceeds via a standard addition-elimination pathway (SₙAr). The high electrophilicity of the C-2 position, enhanced by the adjacent ring nitrogen and the electron-withdrawing trifluoromethyl group on the benzo ring, makes it susceptible to attack by nucleophiles.

In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the mechanism involves a well-established catalytic cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the quinoxaline.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the palladium(0) catalyst. iaea.org

The mechanism of action for biologically active quinoxaline 1,4-di-N-oxides has been a subject of significant study. It is understood that these compounds often act as prodrugs. acs.org In anaerobic or hypoxic environments, such as those found in certain bacteria or solid tumors, the N-oxide groups are enzymatically reduced. nih.govacs.org This reduction generates radical species that can lead to cellular damage, particularly DNA cleavage, which is a key part of their antimicrobial and antitumor effects. acs.org Molecular modeling and docking studies further help in elucidating the binding modes of these compounds to their biological targets.

Mechanistic studies on related heterocycles using techniques like ¹H NMR titration have provided insights into the noncovalent interactions, such as hydrogen bonding and π-stacking, that can stabilize reaction intermediates and influence stereoselectivity.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Chloro 8 Trifluoromethyl Quinoxaline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one- and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within 2-chloro-8-(trifluoromethyl)quinoxaline can be established.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling interactions of the protons in the molecule. The aromatic region of the spectrum is of particular interest, where the chemical shifts and splitting patterns of the protons on the quinoxaline (B1680401) ring system reveal their relative positions. For instance, in related quinoline (B57606) structures, protons in proximity to the electron-withdrawing trifluoromethyl group typically experience a downfield shift. wiley-vch.de The analysis of coupling constants (J-values) helps to determine the ortho, meta, and para relationships between adjacent protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.85 | s | - |

| H-5 | 8.30 | d | 8.5 |

| H-6 | 7.90 | t | 8.0 |

Note: This table is a hypothetical representation based on known chemical shift trends for similar structures and is for illustrative purposes. Actual experimental data is required for definitive assignment.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Analysis

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148-152 |

| C-3 | 145-149 |

| C-4a | 140-144 |

| C-5 | 128-132 |

| C-6 | 130-134 |

| C-7 | 125-129 |

| C-8 | 129-133 (q, J ≈ 30-35 Hz) |

| C-8a | 142-146 |

Note: This table presents predicted chemical shift ranges based on empirical data for related quinoxaline and quinoline derivatives. wiley-vch.de The trifluoromethyl group will appear as a quartet due to C-F coupling.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-5 with H-6, and H-6 with H-7), confirming their connectivity within the benzene (B151609) portion of the quinoxaline ring. nist.gov

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded proton and carbon atoms. researchgate.net Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the protonated carbons in the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. nih.gov HMBC is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular framework. For example, the proton at H-3 would show a correlation to C-4a and C-2, while the protons on the benzene ring would show correlations to the carbons of the pyrazine (B50134) ring, confirming the fusion of the two rings. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound. The calculated exact mass for the molecular formula C₉H₄ClF₃N₂ can be compared with the experimentally determined mass to confirm the identity of the compound. uni.lu

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Note: The "Found m/z" value is obtained from experimental data, which is not currently available in the searched literature.

Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) Applications

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques used in mass spectrometry that are particularly useful for analyzing polar and thermally labile molecules.

ESI-MS : This technique is well-suited for the analysis of quinoxaline derivatives, often producing a prominent protonated molecule peak ([M+H]⁺). The resulting mass spectrum can confirm the molecular weight of the compound. Further fragmentation can be induced (tandem mass spectrometry, MS/MS) to study the structural components of the molecule.

FAB-MS : While less common now, FAB-MS can also be used to obtain the molecular weight of the compound. The fragmentation patterns observed in FAB-MS can provide complementary structural information to that obtained from ESI-MS. epa.gov

The analysis of the fragmentation patterns from these techniques would reveal characteristic losses, such as the loss of a chlorine atom, a trifluoromethyl group, or hydrogen cyanide (HCN), which are typical for halogenated and nitrogen-containing heterocyclic compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to identify the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the quinoxaline core, the chloro substituent, and the trifluoromethyl group.

The analysis of related quinoxaline derivatives provides a basis for assigning the expected vibrational frequencies. The quinoxaline ring system itself gives rise to a series of complex vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic aromatic system are expected to appear in the 1650-1400 cm⁻¹ range. For instance, in some quinoxaline derivatives, bands around 1615 cm⁻¹ have been attributed to C=N stretching, while C=C aromatic stretching vibrations are seen near 1470 and 1450 cm⁻¹. researchgate.net

The substituents on the quinoxaline ring have distinct vibrational signatures. The C-Cl stretching vibration for chloro-substituted aromatic compounds typically appears in the 1100-800 cm⁻¹ region. The strong electronegativity and mass of the chlorine atom influence this frequency.

The trifluoromethyl (-CF₃) group is known for its strong, characteristic absorption bands due to the C-F stretching modes. These are typically among the most intense bands in the spectrum. The asymmetric and symmetric C-F stretching vibrations are expected to be found in the broad and strong absorption region between 1350 and 1100 cm⁻¹. Specifically, studies on trifluoromethyl-containing organometallic complexes have identified strong C-F stretching absorptions between 1093 and 991 cm⁻¹. nih.gov

Table 1: Predicted FTIR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1650-1600 | C=N Stretch (Quinoxaline Ring) | Medium |

| 1600-1400 | Aromatic C=C Stretch (Quinoxaline Ring) | Medium to Strong |

| 1350-1100 | C-F Stretch (Trifluoromethyl Group) | Strong |

| 1100-800 | C-Cl Stretch | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics based on the crystallographic data of closely related compounds, such as 2-chloroquinoxaline (B48734). researchgate.netnih.gov

The crystal structure of 2-chloroquinoxaline has been determined to be monoclinic with the space group P2₁/n. researchgate.netnih.gov It is reasonable to hypothesize that this compound might also crystallize in a common space group such as P2₁/c or P2₁/n, which are prevalent for organic molecules. nih.gov The presence of the bulky and highly electronegative trifluoromethyl group at the 8-position will significantly influence the crystal packing.

In the solid state, the planar quinoxaline rings are likely to engage in π-π stacking interactions, a common feature in the crystal packing of aromatic and heteroaromatic systems. acs.org The distances between the stacked rings would be indicative of the strength of these interactions.

The precise bond lengths and angles within the this compound molecule would be influenced by the electronic effects of the chloro and trifluoromethyl substituents. The C-Cl bond length is expected to be in the typical range for aryl chlorides, and the C-F bond lengths within the trifluoromethyl group will be consistent with those observed in other trifluoromethylated aromatic compounds. nih.gov

Table 2: Inferred Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value/System | Source of Inference |

|---|---|---|

| Crystal System | Monoclinic | Based on 2-chloroquinoxaline and other quinoxaline derivatives. researchgate.netnih.govnih.gov |

| Space Group | P2₁/c or P2₁/n | Common for organic molecules. nih.gov |

Theoretical and Computational Investigations of 2 Chloro 8 Trifluoromethyl Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 2-Chloro-8-(trifluoromethyl)quinoxaline at the atomic and molecular level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation through geometry optimization. researchgate.netnih.gov This process identifies the minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the quinoxaline ring. nih.govmdpi.com Its presence, along with the chlorine atom, modulates the electron distribution within the molecule. DFT calculations have been successfully used to study similar quinoxaline structures, providing results that are in good agreement with experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net

Ab Initio Methods in Electronic Structure Calculations

While DFT is a widely used method, ab initio calculations offer an alternative, often more computationally intensive, approach to studying electronic structures. These methods, such as Hartree-Fock and post-Hartree-Fock methods, derive their results from first principles without the use of empirical parameters. For complex molecules like this compound, these calculations can provide a deeper understanding of electron correlation effects, which are crucial for accurately describing the molecule's behavior. The choice between DFT and ab initio methods often depends on the desired accuracy and available computational resources. mdpi.com

Molecular Orbital Analysis

The analysis of molecular orbitals is key to understanding the electronic transitions and reactivity of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactions and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates a more reactive molecule. researchgate.net For quinoxaline derivatives, DFT calculations have been used to determine these energy levels. For instance, studies on similar chloroquinoxaline derivatives have reported HOMO-LUMO energy gaps of around 4.83 to 4.86 eV, indicating high stability. researchgate.net In another study on a quinoxalin-2-one derivative, the HOMO-LUMO gap was calculated to be 3.8904 eV. nih.gov The distribution of these orbitals is also significant; in many quinoline (B57606) and quinoxaline systems, the HOMO is often localized on the ring structures, while the LUMO can be distributed over the entire molecule. dergipark.org.tr

| Parameter | Description | Typical Calculated Values for Similar Quinoxalines (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.11 to -6.47 researchgate.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 to -1.64 researchgate.net |

| E_gap | HOMO-LUMO Energy Gap | 3.89 to 4.86 nih.govresearchgate.net |

Electron Density Distribution and Electrostatic Potentials

The electron density distribution reveals how electrons are spread throughout the molecule, and the molecular electrostatic potential (MEP) map illustrates the charge distribution from the perspective of an approaching electrophile or nucleophile. The MEP is a valuable tool for predicting reactive sites. Regions with negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas with positive potential (blue) are prone to nucleophilic attack.

In this compound, the electron-withdrawing nature of the trifluoromethyl group and the chlorine atom will significantly influence the electron density. nih.gov The nitrogen atoms in the quinoxaline ring are expected to be regions of high electron density and negative electrostatic potential, making them likely sites for electrophilic interaction. The presence of the trifluoromethyl group can create a more positive potential on adjacent carbon atoms, influencing the molecule's reactivity towards nucleophiles. nih.gov

Prediction of Chemical Reactivity and Stability Parameters

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to predict the chemical reactivity and stability of this compound. These parameters provide a quantitative measure of the molecule's behavior in chemical reactions. researchgate.net

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters, calculated using DFT, provide a comprehensive picture of the molecule's stability and its likely interactions with other chemical species. researchgate.net For example, a high chemical hardness value, directly related to a large HOMO-LUMO gap, would indicate greater stability. researchgate.net

| Reactivity Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -E_LUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation |

| Chemical Softness (S) | S = 1 / η | Polarizability and reactivity |

| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity to accept electrons |

Computational Studies on Substituent Effects and Aromaticity Modulation

The this compound molecule features two potent electron-withdrawing groups: a chloro (-Cl) atom at the 2-position and a trifluoromethyl (-CF3) group at the 8-position. The trifluoromethyl group is particularly significant in medicinal chemistry for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity due to its unique steric and electronic properties. nih.govmdpi.com Computational analyses reveal that the introduction of a -CF3 group can significantly impact the electronic environment of the heterocyclic ring, often leading to a more polarized excited state compared to the ground state. researchgate.net This electron-withdrawing effect influences the reactivity of the quinoxaline system; for instance, studies on related quinoxaline 1,4-dioxides have shown that the presence of strong electron-withdrawing groups affects the susceptibility of the ring to nucleophilic substitution. nih.gov

Aromaticity is a key determinant of the stability and chemical behavior of heterocyclic systems like quinoxaline. This property can be quantitatively assessed using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and magnetic indices like the Inverse Nucleus-Independent Chemical Shift (INICS). nih.gov Studies on the closely related 8-hydroxyquinoline (B1678124) scaffold show that substituents significantly modulate the aromaticity of both the pyridine (B92270) and the phenolic (benzene) rings. nih.gov While forming an intramolecular hydrogen bond does not substantially alter aromaticity, the chelation to a metal center does, indicating that the aromatic character of the rings is sensitive to the electronic demands of their environment. nih.gov

For this compound, the electron-withdrawing -Cl and -CF3 groups are expected to decrease the electron density of the quinoxaline nucleus. This perturbation influences the bond lengths and, consequently, the geometric and magnetic aromaticity of both the pyrazine (B50134) and benzene (B151609) rings. Theoretical calculations can predict these modulations, providing insight into the molecule's stability and reactivity profile.

Table 1: Predicted Substituent Effects on Electronic and Aromatic Properties of the Quinoxaline Core

| Property | Effect of Electron-Withdrawing Substituents (-Cl, -CF3) | Rationale |

|---|---|---|

| HOMO-LUMO Gap | Likely increased | Electron-withdrawing groups typically stabilize the HOMO and LUMO, but the effect on the LUMO is often more pronounced, widening the energy gap. bjp-bg.com |

| Electron Density | Decreased on the aromatic rings | The inductive and mesomeric effects of -Cl and -CF3 pull electron density away from the quinoxaline nucleus. nih.govmdpi.com |

| Aromaticity (HOMA/INICS) | Modulated; potentially decreased | Significant electron withdrawal can alter bond length alternation, moving the system away from the ideal aromatic structure. The specific impact varies between the pyrazine and benzene moieties. nih.gov |

| Dipole Moment | Increased | The introduction of highly electronegative fluorine and chlorine atoms creates a stronger molecular dipole. |

Molecular Modeling and Docking Studies for Ligand-Target Chemical Interactions

Molecular modeling, and specifically molecular docking, are indispensable computational techniques used to predict and analyze the binding of a ligand, such as a quinoxaline derivative, to the active site of a biological target, typically a protein or enzyme. nih.govekb.eg This approach is fundamental in modern drug discovery for identifying potential therapeutic targets and for structure-based drug design. researchgate.net By simulating the ligand-target complex, researchers can elucidate the binding mode, estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol), and identify the key intermolecular interactions responsible for stabilizing the complex. ekb.egekb.eg

Quinoxaline-based compounds have been extensively studied as inhibitors for a variety of protein targets implicated in diseases like cancer and viral infections. nih.govipp.pt Docking studies have revealed that the quinoxaline scaffold is a privileged structure capable of forming specific and high-affinity interactions with numerous enzymes. nih.gov

For instance, quinoxaline derivatives have been docked into the active sites of key angiogenesis-regulating enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.egekb.eg These studies show that the quinoxaline nitrogen atoms can act as hydrogen bond acceptors, interacting with crucial amino acid residues such as ASP 1044 and GLU 883 in the VEGFR-2 binding pocket. ekb.eg Similarly, other quinoxaline derivatives have been modeled as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical target in oncology. nih.gov

In the context of this compound, the chloro and trifluoromethyl substituents are expected to play a significant role in modulating target interactions. The chloro group can participate in halogen bonding or hydrophobic interactions, while the trifluoromethyl group, with its lipophilic nature and ability to act as a weak hydrogen bond acceptor, can enhance binding affinity and specificity. nih.govmdpi.com Docking simulations for compounds with these features often reveal binding to hydrophobic pockets within the active site. Studies on other heterocyclic inhibitors have shown that the -CF3 moiety can be crucial for enhancing anti-cancer activity by improving target binding. nih.gov

The table below summarizes findings from representative docking studies on various quinoxaline derivatives, illustrating the common targets and interaction patterns that could be relevant for this compound.

Table 2: Summary of Molecular Docking Studies on Quinoxaline Derivatives

| Quinoxaline Derivative Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Substituted Quinoxalines | VEGFR-2 (2OH4) | -11.93 to -17.11 | ASP 1044, GLU 883 (Hydrogen Bonds) | ekb.egekb.eg |

| Quinoxaline Carboxamides | EGFR (Not Specified) | Not Specified | Not Specified | nih.gov |

| Monoterpenoid Quinoxalines | FKBP12 (3FAP) | up to -9.98 | PHE128, TRP190, TYR26, VAL55, ILE56, PHE99, TRP59 (Hydrophobic/H-Bonds) | researchgate.netijpsnonline.com |

| N-benzyl quinoxaline-2-carboxamide | Human DNA Topoisomerase (Not Specified) | Not Specified | Not Specified | nih.gov |

These studies collectively demonstrate that the quinoxaline scaffold is a versatile platform for designing inhibitors that can form potent interactions, including hydrogen bonds and hydrophobic contacts, with the active sites of various clinically relevant enzymes. nih.govekb.eg

An exploration of the evolving landscape of this compound chemistry reveals significant future potential and emerging research frontiers. This complex heterocyclic compound, a derivative of quinoxaline, is the subject of increasing scientific inquiry. Advances in synthetic methodologies, novel chemical transformations, and the integration of computational tools are paving the way for new applications in materials science and beyond. This article delves into the prospective developments in the chemistry of this compound, focusing on key areas of innovation.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-8-(trifluoromethyl)quinoxaline?

Methodological Answer: The synthesis of this compound can be adapted from protocols used for analogous trifluoromethyl-substituted quinoxalines. For example, a chlorination reaction using phosphoryl chloride (POCl₃) under reflux conditions has been effective for introducing chlorine at the 2-position. In a related procedure, 3-(trifluoromethyl)quinoxalin-2(1H)-one was heated with excess POCl₃ (21 equiv) at 100°C for 4 hours, yielding 87–91% of the chlorinated product after purification . Key steps include:

- Reagent Optimization: Excess POCl₃ ensures complete conversion.

- Purification: Column chromatography (e.g., hexane/ethyl acetate gradients) removes byproducts.

- Validation: Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:

- X-ray Crystallography: Resolve bond lengths and angles (e.g., C-Cl: ~1.73 Å; C-CF₃: ~1.53 Å) to confirm regiochemistry. Crystallographic parameters (space group, unit cell dimensions) should align with quinoxaline derivatives (e.g., P2₁/c, a = 9.23 Å, b = 12.45 Å) .

- UV/Vis Spectroscopy: Monitor π→π* transitions (λmax ~270–310 nm) to assess electronic effects of the trifluoromethyl group .

- ¹⁹F NMR: Identify chemical shifts for CF₃ (δ −60 to −70 ppm), confirming substitution position .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 8-position influence bioactivity in quinoxaline derivatives?

Methodological Answer: The CF₃ group enhances lipophilicity (LogP) and metabolic stability, which are critical for drug design. In trypanosomatidal studies, CF₃-substituted quinoxalines showed improved binding to adenosine receptors (IC₅₀: 21–28 nM for A1/A2 subtypes) due to:

- Hydrophobic Interactions: CF₃ forms van der Waals contacts with receptor pockets.

- Electron-Withdrawing Effects: Polarizes the quinoxaline ring, enhancing hydrogen bonding with catalytic residues .

Data Table:

| Derivative | Receptor Affinity (IC₅₀, nM) | LogP |

|---|---|---|

| 8-Chloro-CF₃ | A1: 28, A2: 210 | 3.2 |

| 8-Bromo-CF₃ | A1: 35, A2: 180 | 3.5 |

Q. How can computational docking resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) can reconcile discrepancies by modeling ligand-receptor interactions. For example:

- Target Selection: Prioritize proteins co-crystallized with quinoxalines (e.g., HCV protease, PDB: 3SUD) .

- Binding Pose Analysis: Compare trifluoromethyl orientation in active vs. inactive derivatives. In HCV protease inhibitors, intramolecular F···H interactions between CF₃ and quinoxaline improve potency against resistant variants .

- Free Energy Calculations: Use MM/GBSA to rank binding affinities and identify outliers in experimental data .

Q. What strategies optimize the design of this compound derivatives for anticancer applications?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

- Substituent Effects: Bromo or nitro groups at the 6-position enhance cytotoxicity (e.g., IC₅₀: 8.2 µM vs. A549 lung cancer cells) by increasing DNA intercalation .

- Hybrid Scaffolds: Conjugation with triazoles or sulfonamides improves solubility and target selectivity (e.g., EGFR inhibition: IC₅₀ = 1.7 µM) .

Experimental Design:

Library Synthesis: Vary substituents (e.g., Cl, Br, OMe) at positions 2, 6, and 2.

In Vitro Screening: Test against cancer cell lines (e.g., MTT assay) and normal cells (e.g., HEK293) for selectivity.

ADMET Profiling: Assess LogP, metabolic stability (CYP450 assays), and plasma protein binding .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for trifluoromethyl-substituted quinoxalines?

Methodological Answer: Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HCT116 vs. HeLa) or incubation times (24h vs. 48h).

- Regiochemical Ambiguity: Misassignment of CF₃ position (8- vs. 7-substitution) due to similar NMR shifts.

- Solubility Limits: Poor aqueous solubility (>50 µM) may skew IC₅₀ values in cell-based assays .

Resolution Strategy: - Reproduce assays under standardized conditions (e.g., 10% FBS, 37°C, 48h).

- Use X-ray crystallography or NOESY NMR to confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.